2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(3-benzoylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-12(16)9-14-7-6-11(8-14)13(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
NFEXRSVGIRNYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Pyrrole
Traditional Friedel-Crafts acylation employs benzoyl chloride or benzoic anhydride with Lewis acids like BF₃ to functionalize pyrrole. However, this method suffers from poor regiocontrol, often producing mixtures of 3- and 5-benzoylpyrrole isomers. Early attempts using BF₃ catalysis with N-benzenesulfonylpyrrole achieved only 30–40% yields of 3-benzoylpyrrole, requiring laborious chromatographic separation. The inherent reactivity of pyrrole’s α-positions (C2/C5) dominates under these conditions, complicating selective C3 functionalization.
Solvent and Catalyst Optimization
Modifications using acetic acid as both solvent and proton source with Mn(III) acetate dihydrate (2.5 equiv) at 70°C demonstrated improved yields (55–60%) for 3-benzoylpyrrole derivatives. The Mn³⁺/Mn²⁺ redox cycle facilitates single-electron transfer mechanisms, favoring radical intermediates that enhance positional selectivity. However, this method remains limited by the need for stoichiometric metal reagents and generates manganese-containing waste streams.
Directed Metallation Strategies
Lithium Diisopropylamide (LDA)-Mediated Metallation
The CN103254109A patent discloses a breakthrough method using LDA to deprotonate 2-substituted pyrroles, enabling precise C5 acylation. While the target compound requires C3 functionalization, this approach provides mechanistic insights into nitrogen-directed substitution:
-
Metallation : 2-Isopropylaminomethylpyrrole (1 equiv) reacts with LDA (1.1 equiv) in anhydrous ether at −78°C, forming a stabilized nitrogen-lithium intermediate.
-
Electrophilic Quenching : Addition of benzaldehyde (1.05 equiv) at 0°C generates a benzoylated product via nucleophilic attack at C5, yielding 2-isopropylaminomethyl-5-benzoylpyrrole (85% yield).
Although this protocol achieves high regiocontrol, the C5 product necessitates further modification for C3-targeted synthesis.
Nitrogen-Directed C3 Functionalization
Adapting the metallation strategy, subsequent studies replaced the C2 aminomethyl group with a carboxymethyl moiety (acetic acid substituent). Pre-complexation of pyrrole-1-acetic acid with LDA in THF at −40°C followed by benzoyl chloride addition at C3 achieved 72% yield of the target compound. The nitrogen’s electron-withdrawing effect directs electrophiles to the meta (C3) position, overcoming traditional α-selectivity.
Wilsmeyer-Hack Reaction Modifications
Acylating Agent Design
The Wilsmeyer-Hack protocol employs N,N-dimethylbenzamide (1.2 equiv) and phosphorus oxychloride (1.5 equiv) to generate a reactive acylimidazole intermediate. Reaction with pyrrole-1-acetic acid in dichloromethane at 25°C for 8 hours delivers 2-(3-benzoylpyrrol-1-yl)acetic acid in 68% yield. Key advantages include:
-
Reduced Isomerization : The bulky imidazole leaving group minimizes carbocation rearrangements.
-
Solvent Compatibility : Dichloromethane avoids the corrosive acetic acid/anhydride mixtures of classical methods.
Green Chemistry Adaptations
To address phosphorus waste concerns, a mechanochemical variant using ball milling replaces POCl₃ with tosylic acid. Pyrrole-1-acetic acid, benzamide, and tosylic acid (1:1:1.2) milled at 30 Hz for 2 hours achieve 63% yield with 90% atom economy.
Radical Addition-Alkylation Sequences
Mn(III)-Mediated Radical Coupling
The EP0480465A2 patent describes Mn(III) acetate (2 equiv)-catalyzed reactions between pyrrole-1-acetic acid and diethyl benzoylmalonate in acetic acid at 80°C. Radical intermediates form via single-electron oxidation, coupling at C3 to install the benzoyl group. Hydrolysis of the malonate ester with NaOH (2M) provides the target acid in 58% overall yield.
Photoredox Catalysis
Modern adaptations employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) under blue LED irradiation to generate benzoyl radicals from benzoyl bromide. Reaction with pyrrole-1-acetic acid in acetonitrile/water (4:1) achieves 65% yield with excellent C3 selectivity, avoiding heavy metal waste.
Comparative Analysis of Methodologies
| Method | Yield (%) | Regioselectivity (C3:C5) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Friedel-Crafts | 30–40 | 1:2 | Low cost | Poor selectivity, toxic waste |
| LDA Metallation | 72 | 10:1 | High selectivity | Cryogenic conditions |
| Wilsmeyer-Hack | 68 | 8:1 | Mild conditions | Phosphorus waste |
| Mn(III) Radical | 58 | 15:1 | Scalable | Mn disposal issues |
| Photoredox | 65 | 20:1 | Green chemistry | High catalyst cost |
Environmental and Industrial Considerations
Waste Stream Management
The Wilsmeyer-Hack method generates 0.8 kg phosphorus waste per kg product, necessitating costly neutralization. In contrast, photoredox catalysis reduces waste to 0.1 kg/kg but requires catalyst recycling. Life-cycle analyses favor the mechanochemical approach, emitting 2.1 kg CO₂eq/kg product versus 5.6 kg for Mn(III)-based routes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic conditions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Antidiabetic Activity
Research has demonstrated that pyrrole derivatives exhibit antihyperglycemic properties. In particular, 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid has shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can help prevent the glycation of proteins and reduce complications associated with diabetes .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Pyrrole derivatives have been shown to modulate inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases. The structural characteristics of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid contribute to its ability to interact with biological targets involved in inflammation .
Antimicrobial Activity
Studies have indicated that compounds related to pyrroles possess antimicrobial properties. The structural features of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid may enhance its efficacy against various pathogens, making it a candidate for further investigation in antimicrobial therapy .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Benzofuran Derivatives
The compound 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () replaces the pyrrole ring with a benzofuran core. Key differences include:
- Substituents : The cyclohexyl and isopropylsulfanyl groups increase hydrophobicity, which may reduce aqueous solubility relative to the benzoyl-containing pyrrole analog.
- Crystal Packing : Hydrogen-bonded dimers via O–H⋯O interactions stabilize its crystal lattice, a feature likely shared with the target compound due to the shared acetic acid group .
Pyrazole Derivatives
Compounds like 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid () and 2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid () feature pyrazole rings. Notable contrasts:
- Fluorine Substitution : ’s fluoroethyl group may enhance metabolic stability and lipophilicity, impacting pharmacokinetics .
Substituent Variations
Benzoyl vs. Phenyl/Aryl Groups
The benzoyl group in the target compound provides a conjugated π-system absent in simpler phenyl-substituted analogs (e.g., 2-(3-(1H-pyrrol-1-yl)phenyl)acetic acid , ). This conjugation may enhance UV absorption or stabilize charge-transfer interactions .
Acetic Acid vs. Propanoic Acid Derivatives
3-Hydroxy-2-(1H-pyrrol-1-yl)propanoic acid () replaces acetic acid with a hydroxypropanoic chain.
Structural and Physicochemical Data
Table 1 : Comparative Analysis of 2-(3-Benzoyl-1H-pyrrol-1-yl)acetic Acid and Analogous Compounds
Research Findings and Implications
- Crystallographic Insights : Benzofuran derivatives () exhibit hydrogen-bonded dimerization, suggesting similar packing behavior for the target compound if crystallized .
- Bioactivity Potential: Benzofuran and pyrazole analogs are associated with biological activity (e.g., enzyme inhibition), implying that the target compound’s benzoyl-pyrrole scaffold may also interact with biological targets .
- Synthetic Accessibility : The prevalence of acetic acid-containing heterocycles in commercial databases () indicates robust synthetic routes, likely applicable to the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves a multi-step approach:
Pyrrole Functionalization : Introduce the benzoyl group at the pyrrole ring’s 3-position via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Acetic Acid Sidechain Attachment : React the benzoyl-pyrrole intermediate with chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water) via nucleophilic substitution. The nitrogen atom of the pyrrole attacks the electrophilic carbon of chloroacetic acid .
- Optimization : Use anhydrous solvents and controlled temperatures (50–70°C) to minimize hydrolysis of the benzoyl group. Monitor reaction progress via TLC or HPLC.
Q. How is the molecular structure of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid validated experimentally?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using ¹H and ¹³C NMR. The benzoyl group’s aromatic protons appear as distinct signals in the 7.5–8.5 ppm range, while the acetic acid protons resonate near 3.5–4.0 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL software ) resolves bond lengths and angles. For example, the planarity of the pyrrole ring and dihedral angles between substituents can be quantified.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. What crystallographic challenges arise when analyzing 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid, and how are they resolved?
- Challenges :
- Hydrogen Bonding Networks : The acetic acid moiety can form intermolecular O–H···O hydrogen bonds, leading to dimerization. This may complicate unit cell determination due to overlapping electron densities .
- Disorder in Benzoyl Groups : Rotational freedom of the benzoyl substituent can cause crystallographic disorder.
- Solutions :
- Use high-resolution synchrotron data and SHELXL’s refinement tools (e.g., PART instructions) to model disorder .
- Apply twin refinement algorithms if twinning is observed (common in flexible structures) .
Q. How do researchers address discrepancies in reported synthetic yields across different studies?
- Root Causes :
- Base Sensitivity : Sodium hydroxide may hydrolyze the benzoyl group if added in excess. Alternative bases like K₂CO₃ in ethanol can improve selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but increase side reactions.
- Methodological Adjustments :
- Conduct kinetic studies to identify optimal reaction times.
- Use HPLC or GC-MS to quantify side products (e.g., hydrolyzed intermediates) .
Q. How does the substitution pattern on the pyrrole ring influence the compound’s reactivity and biological activity compared to isomers?
- Comparative Analysis :
- Electronic Effects : The 3-benzoyl group withdraws electron density, reducing pyrrole’s nucleophilicity at the 1-position compared to 2-substituted isomers. This affects coupling reactions (e.g., Suzuki-Miyaura) .
- Biological Implications : Steric hindrance from the 3-benzoyl group may limit interactions with enzyme active sites compared to smaller substituents (e.g., methyl) .
- Experimental Validation : Perform DFT calculations to map electrostatic potentials and compare docking scores with target proteins .
Methodological Recommendations
- Synthesis : Use Schlenk-line techniques for moisture-sensitive steps to prevent hydrolysis of intermediates .
- Crystallization : Employ slow evaporation from a dichloromethane/hexane mixture to grow high-quality single crystals .
- Data Analysis : Cross-validate spectroscopic data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
